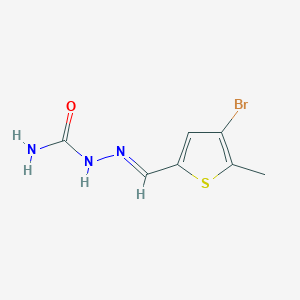
N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide, also known as DM-PCH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DM-PCH is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Aplicaciones Científicas De Investigación
N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In agriculture, N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide has been used as a plant growth regulator and as a pesticide. In materials science, N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide has been used to synthesize novel materials with unique properties.
Mecanismo De Acción
N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide exerts its biological effects by inhibiting various enzymes and proteins involved in cellular processes such as cell growth, inflammation, and microbial infection. The exact mechanism of action of N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide has been shown to exhibit various biochemical and physiological effects in different organisms. In mammals, N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide has been shown to inhibit the growth of cancer cells and reduce inflammation. In plants, N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide has been shown to regulate plant growth and improve crop yield. In bacteria, N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide has been shown to inhibit the growth of various pathogenic bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. Another advantage is that it exhibits potent biological activity at low concentrations. However, one of the limitations is that it is not very water-soluble, which can make it difficult to use in aqueous systems. Another limitation is that it can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the field of materials science, such as the synthesis of novel materials with unique properties. Additionally, further research is needed to determine the optimal conditions for the use of N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide in various applications, such as in medicine and agriculture.
Métodos De Síntesis
The synthesis of N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide is a multi-step process that involves the condensation of 2,3-dimethoxybenzaldehyde and pyrazinecarbohydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain N'-(2,3-dimethoxybenzylidene)-2-pyrazinecarbohydrazide in its pure form.
Propiedades
IUPAC Name |
N-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-20-12-5-3-4-10(13(12)21-2)8-17-18-14(19)11-9-15-6-7-16-11/h3-9H,1-2H3,(H,18,19)/b17-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURIFANWPNGURI-IUXPMGMMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N\NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910432.png)
![2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5910440.png)
![3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5910459.png)
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910472.png)



![N-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5910495.png)

![4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate](/img/structure/B5910511.png)
![benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5910519.png)
![3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910526.png)

![2-[(2-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide](/img/structure/B5910535.png)